4-Chlorocinnamic acid
Overview
Description
4-Chlorocinnamic acid is an organochlorine compound that is functionally related to trans-cinnamic acid . It comprises trans-cinnamic acid having a chloro substituent at the 4-position on the phenyl ring . It has a molecular formula of C9H7ClO2 .
Molecular Structure Analysis
The molecular structure of 4-Chlorocinnamic acid consists of a carbonyl group (C=O) and a C=C bond . The s-cis orientation of these groups appears as the only stable structure . The molecule has a molecular weight of 182.604 Da and a monoisotopic mass of 182.013458 Da .
Chemical Reactions Analysis
The photochemical dynamics of crystals composed of 4-Chlorocinnamic acid are dominated by an irreversible [2+2] photodimerization reaction . The photoreaction leads to a new crystal phase, but prolonged irradiation leads to an amorphous solid .
Physical And Chemical Properties Analysis
4-Chlorocinnamic acid has a density of 1.3±0.1 g/cm3 , a boiling point of 325.3±17.0 °C at 760 mmHg , and a flash point of 150.5±20.9 °C . It has 2 H bond acceptors, 1 H bond donor, and 2 freely rotating bonds . Its ACD/LogP is 2.94 .
Scientific Research Applications
Medicine: Antimicrobial Properties
4-Chlorocinnamic acid: has been studied for its potential antimicrobial properties. Research indicates that derivatives of this compound exhibit activity against various strains of bacteria and fungi, including Candida albicans and Staphylococcus aureus . These findings suggest that 4-Chlorocinnamic acid could be used in developing new antimicrobial agents to combat resistant strains of pathogens.
Agriculture: Plant Growth and Protection
In agriculture, 4-Chlorocinnamic acid has been isolated from Streptomyces griseocarneus and shown to inhibit the growth of Colletotrichum gloeosporioides , a pathogen responsible for anthracnose in sweet peppers . This indicates its potential role as a natural pesticide, offering an environmentally friendly alternative to synthetic chemicals.
Materials Science: Chemical Synthesis
The compound is utilized in materials science as a precursor in the synthesis of more complex molecules. Its role in the production of polymers and other advanced materials is significant due to its reactive double bond, which can be modified to create new materials with desired properties .
Food Industry: Preservative and Additive
4-Chlorocinnamic acid: may serve as a preservative or additive in the food industry. Its antimicrobial properties can help in extending the shelf life of food products. Additionally, its antioxidant potential contributes to the maintenance of food quality during storage .
Environmental Science: Pollution Remediation
Studies have suggested that compounds structurally similar to 4-Chlorocinnamic acid could play a role in environmental science, particularly in the biodegradation of antibiotics and the reduction of pollution . This application is crucial in the context of increasing antibiotic resistance and the need for sustainable environmental practices.
Cosmetic Formulations: Skin Care and Protection
In the cosmetic industry, 4-Chlorocinnamic acid and its derivatives are explored for their use in skin care formulations. They may provide benefits such as moisturizing effects, UV protection, and anti-aging properties due to their antioxidant activity .
Mechanism of Action
Target of Action
4-Chlorocinnamic acid is a derivative of cinnamic acid, which has been found to have antimicrobial activity . It has been shown to have potent urease inhibitory activities , suggesting that urease, an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, could be a primary target of this compound.
Mode of Action
Given its urease inhibitory activity, it is plausible that it interacts with the active site of the urease enzyme, thereby inhibiting its function . This interaction could lead to changes in the enzyme’s conformation or its ability to bind to its substrate, urea.
Safety and Hazards
properties
IUPAC Name |
(E)-3-(4-chlorophenyl)prop-2-enoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-1-7(2-5-8)3-6-9(11)12/h1-6H,(H,11,12)/b6-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLIFJYFGMHYDY-ZZXKWVIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001275521 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White powder; [Alfa Aesar MSDS] | |
Record name | 4-Chlorocinnamic acid | |
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Product Name |
4-Chlorocinnamic acid | |
CAS RN |
940-62-5, 1615-02-7 | |
Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=940-62-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | (E)-p-Chlorocinnamic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000940625 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cinnamic acid, p-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001615027 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (E)-p-Chlorocinnamic acid | |
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Record name | 4-CHLOROCINNAMIC ACID | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2756 | |
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Record name | 4-CHLOROCINNAMIC ACID | |
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Record name | (2E)-3-(4-Chlorophenyl)-2-propenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001275521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (E)-p-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.157 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | p-chlorocinnamic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.059 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
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